Arsine, cyanodi(2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, cyanodi(2-furyl)-, also known as bis(furan-2-yl)arsanecarbonitrile, is an organoarsenic compound with the molecular formula C9H6AsNO2. This compound is characterized by the presence of two furan rings and a cyano group attached to an arsenic atom. It is a colorless to pale yellow liquid that is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, cyanodi(2-furyl)- typically involves the reaction of furan-2-yl lithium with arsenic trichloride, followed by the addition of cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
The production process would involve scaling up the reaction conditions and optimizing the purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arsine, cyanodi(2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Arsenic oxides and furan derivatives.
Reduction: Amino-substituted furan compounds.
Substitution: Halogenated furan compounds.
Scientific Research Applications
Arsine, cyanodi(2-furyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of arsine, cyanodi(2-furyl)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA, causing structural changes that affect gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simple arsenic hydride with high toxicity and limited applications.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
Arsine, cyanodi(2-furyl)- is unique due to its combination of furan rings and a cyano group attached to an arsenic atom. This structure imparts distinct chemical properties, making it valuable for specific research applications that other arsenic compounds cannot fulfill .
Properties
CAS No. |
64049-15-6 |
---|---|
Molecular Formula |
C9H6AsNO2 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
bis(furan-2-yl)arsanylformonitrile |
InChI |
InChI=1S/C9H6AsNO2/c11-7-10(8-3-1-5-12-8)9-4-2-6-13-9/h1-6H |
InChI Key |
PMQNKLHXBOUKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[As](C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.